molecular formula C8H16ClF2N B2686330 4-(Difluoromethyl)cycloheptan-1-amine;hydrochloride CAS No. 2247106-56-3

4-(Difluoromethyl)cycloheptan-1-amine;hydrochloride

Cat. No.: B2686330
CAS No.: 2247106-56-3
M. Wt: 199.67
InChI Key: AEAHEIGKFLRENG-UHFFFAOYSA-N
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Description

Historical Context and Development

The synthesis of fluorinated cycloalkane amines gained traction in the early 21st century, driven by the pharmaceutical industry’s demand for compounds with improved metabolic stability and membrane permeability. While early research focused on cyclohexane analogues, the expansion to seven-membered rings like cycloheptane emerged from efforts to optimize steric and conformational properties for target engagement. The specific development of 4-(difluoromethyl)cycloheptan-1-amine hydrochloride is documented in patent literature and synthetic chemistry databases, with PubChem entries (CID 80606072) first appearing in 2014. Its hydrochloride salt form, noted for enhanced solubility and crystallinity, became a standard for preclinical studies due to improved handling and storage stability.

Significance in Organic and Medicinal Chemistry

Fluorine’s electronegativity and small atomic radius make it a critical substituent for fine-tuning molecular interactions. In this compound, the difluoromethyl group (–CF2H) adjacent to the amine introduces a unique electronic environment, altering the amine’s basicity and hydrogen-bonding capacity compared to non-fluorinated analogues. The cycloheptane ring’s larger size compared to cyclohexane provides distinct torsional angles, enabling selective interactions with biological targets such as G-protein-coupled receptors (GPCRs) or ion channels. For example, similar fluorinated cycloheptane derivatives have shown promise as leukotriene B4 receptor antagonists, underscoring the scaffold’s versatility.

Structural Feature Role in Bioactivity
Cycloheptane ring Modulates conformational flexibility and target binding pocket complementarity.
Difluoromethyl group (–CF2H) Enhances lipophilicity and metabolic stability while influencing electron distribution.
Protonated amine (–NH3+) Facilitates ionic interactions with carboxylate or phosphate groups in biological targets.

Current Research Landscape

Recent studies have explored this compound’s utility in multiple domains:

  • Synthetic Chemistry : Advances in nucleophilic fluorination and ring-closing metathesis have streamlined its production. For instance, EvitaChem reports the use of inert atmospheres and controlled temperatures to optimize yields during amination steps.
  • Drug Discovery : Its pharmacophore has been investigated in protease inhibitor design, leveraging fluorine’s ability to engage in halogen bonding with catalytic residues. A 2025 patent opposition case highlighted disputes over crystalline form intellectual property, reflecting industrial interest in its polymorphic variations.
  • Material Science : The hydrochloride salt’s hygroscopicity and thermal stability are under study for applications in controlled-release formulations.

Pharmacophore Classification

The pharmacophore of 4-(difluoromethyl)cycloheptan-1-amine hydrochloride comprises three key elements:

  • Hydrogen-Bond Donor : The protonated amine (–NH3+) serves as a hydrogen-bond donor, critical for interacting with aspartate or glutamate residues in enzymatic active sites.
  • Hydrophobic Domain : The cycloheptane ring and difluoromethyl group create a lipophilic region that enhances membrane penetration and stabilizes van der Waals interactions.
  • Electron-Deficient Center : The difluoromethyl group’s electron-withdrawing nature polarizes adjacent bonds, facilitating dipole-dipole interactions with aromatic residues like phenylalanine or tyrosine.

Properties

IUPAC Name

4-(difluoromethyl)cycloheptan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N.ClH/c9-8(10)6-2-1-3-7(11)5-4-6;/h6-8H,1-5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAHEIGKFLRENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC(C1)N)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)cycloheptan-1-amine;hydrochloride typically involves the introduction of a difluoromethyl group into a cycloheptane ring. One common method is the difluoromethylation of cycloheptanone followed by reductive amination to introduce the amine group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)cycloheptan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

4-(Difluoromethyl)cycloheptan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)cycloheptan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features

Table 1: Structural Comparison of Key Compounds
Compound Name Core Ring Substituents Functional Groups Reference
4-(Difluoromethyl)cycloheptan-1-amine HCl Cycloheptane 4-(Difluoromethyl) Amine, Hydrochloride
4-(Dimethylamino)cyclohexanone HCl Cyclohexane 4-(Dimethylamino), Ketone Amine, Hydrochloride, Carbonyl
Dyclonine HCl Piperidine 4-Butoxy, Propiophenone Amine, Hydrochloride, Ether
1-(4-Bromophenyl)cycloheptan-1-amine HCl Cycloheptane 1-(4-Bromophenyl) Amine, Hydrochloride, Aryl
2C-D HCl (Phenethylamine derivative) Benzene 2,5-Dimethoxy, 4-Methyl Amine, Hydrochloride, Methoxy

Key Observations :

  • Ring Size: The cycloheptane core in the target compound offers greater conformational flexibility compared to cyclohexane (e.g., 4-(dimethylamino)cyclohexanone HCl) or aromatic rings (e.g., 2C-D HCl). This flexibility may influence binding interactions in biological systems .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (HCl Salt) Melting Point (°C)
4-(Difluoromethyl)cycloheptan-1-amine HCl 185.64 ~1.2 High (hydrochloride) Not reported
4-(Dimethylamino)cyclohexanone HCl 179.68 ~0.8 Moderate 210–215
Dyclonine HCl 325.89 ~3.5 Moderate 175–178
1-(4-Bromophenyl)cycloheptan-1-amine HCl 233.74 ~2.9 Low Not reported

Key Observations :

  • Lipophilicity : The difluoromethyl group in the target compound reduces LogP compared to bromophenyl or butoxy substituents, balancing membrane permeability and aqueous solubility .
  • Solubility : Hydrochloride salts generally improve solubility; however, bulky substituents (e.g., bromophenyl) may counteract this effect, as seen in 1-(4-bromophenyl)cycloheptan-1-amine HCl .

Pharmacological Potential

  • Fluorine’s Role: The difluoromethyl group may enhance target engagement through polar interactions (e.g., hydrogen bonding) and reduce metabolic degradation compared to non-fluorinated analogs .
  • Comparison with Dyclonine: Dyclonine’s local anesthetic activity is attributed to its piperidine and propiophenone moieties. The target compound’s cycloheptane ring and fluorine substituents may confer distinct pharmacokinetic profiles .

Q & A

Q. What are the standard synthetic routes for preparing 4-(Difluoromethyl)cycloheptan-1-amine hydrochloride?

The synthesis typically involves three stages: (1) formation of the cycloheptane backbone with a difluoromethyl group via nucleophilic substitution or catalytic fluorination, (2) introduction of the amine group through reductive amination or Hofmann degradation, and (3) salt formation by treating the free amine with hydrochloric acid in anhydrous conditions. Critical reagents include sodium borohydride (reduction) and HCl gas or concentrated HCl for salt precipitation. Reaction purity is monitored via TLC or HPLC .

Q. How should researchers characterize the purity and structure of this compound?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR confirm the difluoromethyl group and cycloheptane ring geometry.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 208.1).
  • HPLC : Purity ≥98% is standard for research-grade material, with batch-specific certificates of analysis (COA) required for reproducibility .

Q. What safety protocols are essential when handling this compound?

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Work in a fume hood due to potential HCl vapor release during salt formation.
  • Store at -20°C in airtight containers to prevent degradation; waste must be neutralized and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected 13^{13}13C NMR peaks) be resolved?

Contradictions often arise from stereochemical variations or residual solvents. Strategies include:

  • Variable Temperature NMR : To identify dynamic rotational barriers in the cycloheptane ring.
  • X-ray Crystallography : Resolves absolute configuration ambiguities.
  • Spiking Experiments : Add known impurities (e.g., unreacted precursors) to confirm cross-contamination .

Q. What methodologies optimize yield in large-scale synthesis?

  • Continuous Flow Reactors : Improve reaction control (temperature/pressure) and reduce side products.
  • Automated pH Monitoring : Ensures precise HCl addition during salt formation.
  • Recrystallization Solvents : Use ethanol/water mixtures (3:1 v/v) for high-purity crystals .

Q. How can computational modeling aid in predicting reactivity or stability?

  • DFT Calculations : Simulate reaction pathways (e.g., fluorination energetics) to identify optimal conditions.
  • Molecular Dynamics (MD) : Predict solubility in aqueous buffers or stability under thermal stress.
  • Docking Studies : Explore potential biological interactions if the compound is a drug candidate .

Q. What advanced techniques detect trace byproducts in synthesis?

  • LC-MS/MS : Quantifies impurities at ppm levels.
  • Ion Chromatography : Detects residual chloride or fluoride ions.
  • HS-GC : Identifies volatile byproducts (e.g., methylcyclohexane derivatives) .

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